molecular formula C13H17NO2 B1438906 Ethyl 4-[(cyclopropylmethyl)amino]benzoate CAS No. 1156280-40-8

Ethyl 4-[(cyclopropylmethyl)amino]benzoate

Cat. No.: B1438906
CAS No.: 1156280-40-8
M. Wt: 219.28 g/mol
InChI Key: KYDWGMLGLSQECM-UHFFFAOYSA-N
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Description

Ethyl 4-[(cyclopropylmethyl)amino]benzoate is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is an ester derivative of benzoic acid, where the amino group is substituted with a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(cyclopropylmethyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(cyclopropylmethyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4-[(cyclopropylmethyl)amino]benzoic acid.

    Reduction: Ethyl 4-[(cyclopropylmethyl)amino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(cyclopropylmethyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(cyclopropylmethyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-[(cyclopropylmethyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.

    Ethyl 4-[(methyl)amino]benzoate: Contains a simpler methyl group instead of the cyclopropylmethyl group, affecting its reactivity and interactions.

    Ethyl 4-[(benzyl)amino]benzoate: Features a benzyl group, which can influence its solubility and binding characteristics.

The uniqueness of this compound lies in its cyclopropylmethyl group, which imparts distinct steric and electronic effects, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 4-(cyclopropylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-5-7-12(8-6-11)14-9-10-3-4-10/h5-8,10,14H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDWGMLGLSQECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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